N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an indole core, which is further substituted with dimethyl and carboxamide groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, known for its psychoactive properties.
N-(3,4-Dimethoxyphenyl)Ethylamides: Used in the synthesis of various heterocyclic compounds and studied for their cytotoxicity.
Uniqueness
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group with an indole core and carboxamide functionality makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-11-12(2)20-16-7-5-13(9-15(11)16)19(22)21-14-6-8-17(23-3)18(10-14)24-4/h5-10,20H,1-4H3,(H,21,22) |
InChI Key |
CFBWJHNUHGLYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.